6-(Azepan-1-yl)pyridazin-3-ol
Overview
Description
“6-(Azepan-1-yl)pyridazin-3-ol” is a chemical compound with the empirical formula C11H17N3 . It is a derivative of pyridazine, which is a class of organic compounds where two carbons in the benzene ring are replaced by nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as “this compound”, often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A new series of pyrazolylpyridazine derivatives was obtained on the basis of 3-pyrazol-1-yl-6-hydrazinylpyridazine .Molecular Structure Analysis
The molecular weight of “this compound” is 191.27 . The molecular formula is C11H17N3 . The structure of the molecule can be represented by the SMILES stringNC1=CN=C(C=C1)N2CCCCCC2
.
Scientific Research Applications
Synthesis and Chemical Properties
- The chemistry of pyrido[1,2-a]azepines, which are closely related to "6-(Azepan-1-yl)pyridazin-3-ol", involves discussions on their synthesis, structure, reactivity, and applications. These compounds are important due to their physiological activity, with some derivatives acting as ACE inhibitors or dual inhibitors for hypertension and cardiovascular diseases. Additionally, pyridoazepines have shown herbicidal activity, highlighting their potential in agricultural applications (Fischer, 2011).
Biological Activities
- Novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts have been synthesized, with some demonstrating antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Demchenko et al., 2021).
Catalytic and Material Applications
- Certain pyridazine derivatives, including those structurally similar to "this compound", have been explored for their catalytic properties, such as in hydrogen transfer reactions. This indicates their potential utility in catalysis and synthetic organic chemistry (Soriano et al., 2009).
Corrosion Inhibition
- Pyridazine derivatives have shown effectiveness as corrosion inhibitors for mild steel in acidic environments, suggesting their applications in protecting metal surfaces and extending the life of industrial materials (Mashuga et al., 2017).
Structural Analysis and Design
- The structural analysis, including DFT calculations and Hirshfeld surface studies, of certain pyridazine derivatives offers insights into their molecular behavior, which is crucial for designing molecules with specific properties and activities. This kind of research supports the development of new materials and drugs (Sallam et al., 2021).
Mechanism of Action
Target of Action
Pyridazinone derivatives, a class of compounds to which 6-(azepan-1-yl)pyridazin-3-ol belongs, have been shown to interact with a range of biological targets and physiological effects .
Mode of Action
It is known that pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
3-(azepan-1-yl)-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c14-10-6-5-9(11-12-10)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVZQQOCGKXNDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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